Boc-Glu(OtBu)-OH
Overview
Description
Boc-Glu(OtBu)-OH, also known as N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during chemical reactions. This compound is particularly valuable in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OtBu)-OH typically involves the protection of the amino group and the carboxyl group of L-glutamic acid. The process begins with the reaction of L-glutamic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N-tert-Butoxycarbonyl-L-glutamic acid. The next step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group can be achieved using acids such as trifluoroacetic acid (TFA).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Peptide Coupling: this compound can be used in peptide coupling reactions with other amino acids to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
Hydrochloric Acid (HCl): Used for the hydrolysis of the tert-butyl ester group.
Major Products Formed
Deprotected Glutamic Acid: Formed after the removal of the Boc group.
Free Carboxylic Acid: Formed after the hydrolysis of the tert-butyl ester group.
Peptides: Formed through peptide coupling reactions.
Scientific Research Applications
Boc-Glu(OtBu)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Boc-Glu(OtBu)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the amino and carboxyl groups of amino acids, which are crucial for peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OH: N-tert-Butoxycarbonyl-L-alanine, used for protecting the amino group of alanine.
Boc-Lys(Boc)-OH: N-tert-Butoxycarbonyl-L-lysine, used for protecting the amino group of lysine.
Boc-Ser(tBu)-OH: N-tert-Butoxycarbonyl-L-serine, used for protecting the amino group of serine.
Uniqueness
Boc-Glu(OtBu)-OH is unique due to its dual protection of both the amino and carboxyl groups, making it particularly useful in the synthesis of peptides that require selective deprotection steps. This dual protection allows for greater control over the synthesis process and reduces the risk of side reactions .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRAYJBEREVRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-84-6 | |
Record name | NSC164048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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